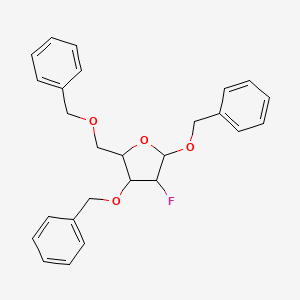
(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl groups and a fluorine atom attached to an arabinofuranoside backbone. Its chemical properties make it a valuable tool in the synthesis of nucleoside analogs and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE typically involves multiple steps, starting from readily available starting materialsThe fluorine atom is then introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or other additives to enhance the efficiency of the reactions. The final product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced to modify the compound’s properties.
Hydrolysis: The compound can undergo hydrolysis to remove protective groups and reveal the underlying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various nucleoside analogs, while oxidation and reduction reactions can produce different derivatives with altered functional groups .
Applications De Recherche Scientifique
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to mimic natural nucleosides.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzymatic activity and affecting cellular processes. This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with nucleic acid synthesis is exploited .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Tri-O-benzyl-alpha/beta-D-arabinofuranose
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 2,3,5-Tri-O-benzyl-D-ribose
Uniqueness
BENZYL-3,5-DI-O-BENZYL-2-DEOXY-2-FLUORO-ALPHA-D-ARABINOFURANOSIDE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and alters its reactivity compared to similar compounds. Additionally, the specific arrangement of benzyl groups provides unique steric and electronic effects, making it a valuable tool in synthetic chemistry and biomedical research .
Propriétés
Formule moléculaire |
C26H27FO4 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2 |
Clé InChI |
QHATWYOTYPLTII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)


![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)


